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molecular formula C7H16N2O B8286154 N,N'-dimethyl-O-t-butylisourea

N,N'-dimethyl-O-t-butylisourea

Cat. No. B8286154
M. Wt: 144.21 g/mol
InChI Key: RMMOFLPNJGTAJR-UHFFFAOYSA-N
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Patent
US06610731B2

Procedure details

Following a procedure analogous to (3b), the phenol from (3a) (270 mg, 0.97 mmol) was reacted with N,N′-dimethyl-O-t-butylisourea. Silica gel chromatography (ethyl acetate-hexane, 20:80) gave the t-butyl ether (50.2 mg, 15%) as a 1:1 mixture of two isomers. MS found: (M+H)+=334.
[Compound]
Name
( 3b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 3a )
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
15%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=CC=C[CH:2]=1.CNC(=NC)O[C:12]([CH3:15])([CH3:14])[CH3:13].[C:18](OCC)(=O)C.CCCCCC>>[C:12]([O:7][C:1]([CH3:2])([CH3:6])[CH3:18])([CH3:15])([CH3:14])[CH3:13] |f:2.3|

Inputs

Step One
Name
( 3b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
( 3a )
Quantity
270 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(OC(C)(C)C)=NC
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 50.2 mg
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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